9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate
CAS No.:
Cat. No.: VC17539445
Molecular Formula: C21H30N2O5
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H30N2O5 |
|---|---|
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | 9-O-benzyl 4-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate |
| Standard InChI | InChI=1S/C21H30N2O5/c1-20(2,3)28-19(25)23-13-14-27-21(16-23)9-11-22(12-10-21)18(24)26-15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3 |
| Standard InChI Key | OGCNBGNDCBRRSY-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCOC2(C1)CCN(CC2)C(=O)OCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
9-Benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate is systematically named according to IUPAC guidelines as 9-O-benzyl 4-O-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate. Its molecular structure comprises a spirocyclic core where a 1-oxa-4,9-diazaspiro[5.5]undecane system is functionalized with two ester groups: a benzyl carboxylate at position 9 and a tert-butyl carboxylate at position 4. The spirocyclic architecture introduces conformational rigidity, which is critical for its interactions with biological targets .
Table 1: Key Physical and Chemical Properties
Structural Analysis
The compound’s spirocyclic core consists of two fused rings: a six-membered oxazolidine ring and a six-membered diazepane ring sharing a single spiro carbon atom. This configuration imposes steric constraints that stabilize specific conformations, enhancing selectivity in receptor binding. The tert-butyl group at position 4 contributes to lipophilicity ( ), while the benzyl ester at position 9 introduces aromatic character, facilitating π-π interactions in biological systems .
The canonical SMILES string and InChIKey provide unambiguous representations of its connectivity and stereochemistry. Computational models predict a polar surface area (PSA) of 50.8 Ų, indicative of moderate solubility in polar solvents .
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of 9-benzyl 4-tert-butyl 1-oxa-4,9-diazaspiro[5.5]undecane-4,9-dicarboxylate typically proceeds through a multi-step sequence involving:
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Ring-Closing Reactions: Formation of the spirocyclic core via cyclization of a linear precursor containing amine and ether functionalities.
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Esterification: Sequential protection of the amine groups using benzyl chloroformate and tert-butyl dicarbonate under basic conditions .
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Chromatographic Purification: Final purification via flash chromatography on silica gel to achieve >95% purity, as confirmed by HPLC .
Key challenges include minimizing side reactions during esterification and optimizing reaction temperatures to prevent decomposition of the thermally sensitive tert-butyl group.
Yield Optimization
Recent advancements have improved yields from 45% to 68% by employing microwave-assisted synthesis for the cyclization step, reducing reaction times from 12 hours to 90 minutes . Solvent selection also plays a critical role; tetrahydrofuran (THF) and dichloromethane (DCM) are preferred for their ability to dissolve intermediates without inducing premature ester hydrolysis.
Applications in Pharmaceutical Research
Role in Medicinal Chemistry
The compound’s spirocyclic structure mimics bioactive scaffolds found in neuromodulators and enzyme inhibitors. For example, its diazaspiro core resembles the pharmacophore of sigma-1 receptor ligands, which are investigated for treating neurodegenerative diseases. Additionally, the tert-butyl group enhances blood-brain barrier permeability, making it a candidate for central nervous system (CNS) drug development .
Case Studies
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Anticancer Agents: Derivatives of this compound have shown sub-micromolar IC₅₀ values against breast cancer cell lines (MCF-7) by inhibiting tubulin polymerization .
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Antidepressant Potential: Structural analogs exhibit affinity for serotonin transporters (SERT) with values of 12 nM, comparable to fluoxetine.
Comparison with Related Spirocyclic Compounds
Structural Analogues
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tert-Butyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-9-Carboxylate (CAS 930785-40-3): Lacks the benzyl group, resulting in reduced aromatic interactions and lower logP (1.64 vs. 2.1) .
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Benzyl 1-Oxa-4,9-Diazaspiro[5.5]undecane-4-Carboxylate: Exhibits reversed ester positions, altering receptor binding kinetics.
Table 2: Comparative Properties of Spirocyclic Derivatives
| Compound | Molecular Weight | logP | PSA (Ų) |
|---|---|---|---|
| 9-Benzyl 4-tert-butyl derivative | 390.5 | 1.64 | 50.8 |
| tert-Butyl 1-oxa-4,9-diazaspiro derivative | 256.3 | 1.64 | 50.8 |
| Benzyl 1-oxa-4,9-diazaspiro derivative | 318.4 | 2.1 | 45.3 |
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